molecular formula C19H21N5OS B2967617 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448063-54-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2967617
CAS RN: 1448063-54-4
M. Wt: 367.47
InChI Key: YZFIBMRGOPBBKR-UHFFFAOYSA-N
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Description

The compound “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a variety of approaches such as conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Antibacterial and Antitumor Agents

A study by Palkar et al. (2017) synthesized and tested a series of compounds for antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, including analogs of the mentioned chemical structure, showed promising antibacterial activity at non-cytotoxic concentrations, hinting at their potential use in developing new antibacterial agents (Palkar et al., 2017).

Carbonic Anhydrase Inhibitors

Research by Büyükkıdan et al. (2013) involved synthesizing novel metal complexes with strong carbonic anhydrase inhibitory properties. These complexes, related to the compound of interest, could serve as powerful inhibitors against human carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes (Büyükkıdan et al., 2013).

Anticancer Activity

A study focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, which includes compounds structurally related to the query compound. These synthesized compounds were evaluated for their anticancer activity against several human cancer cell lines. Some of these compounds exhibited promising anticancer activity, suggesting their potential application in cancer therapy (Tiwari et al., 2017).

Photosynthetic Electron Transport Inhibitors

Vicentini et al. (2005) synthesized and screened new pyrazoles as potential inhibitors of photosynthetic electron transport. This research is relevant to the compound of interest as it explores the application of pyrazole derivatives in inhibiting a critical process in plant biology, which could be useful in developing new herbicides (Vicentini et al., 2005).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(13-7-8-16-17(9-13)23-26-22-16)20-11-14-10-18(12-5-6-12)24(21-14)15-3-1-2-4-15/h7-10,12,15H,1-6,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFIBMRGOPBBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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